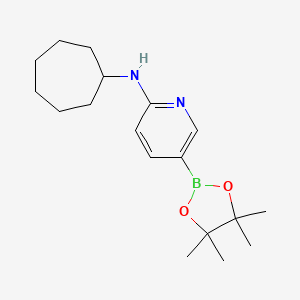
2-(1-Methylethyl)-2H-1,2,3-triazole-4-carboxylic acid
概要
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Chemical Compound Applications in Dermatology and Toxicology
1. Skin Disease Treatments Compounds with similar structural features or functionalities have been explored for treating various skin diseases, indicating potential dermatological applications. For instance, a study focused on a compound for treating skin diseases of viral etiology shows promising results in reducing the duration of diseases like herpes simplex (Wąsik et al., 1983).
2. Environmental and Biological Monitoring Research on environmental exposure to certain plasticizers demonstrates the significance of monitoring and assessing the impact of chemical compounds on human health. For example, the study on exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults showcases the use of urinary biomarkers for exposure assessment (Silva et al., 2013).
3. Interaction with Biological Systems Investigations into odor detection and the interaction of mixtures with human sensory systems offer insights into the complex interplay between chemical compounds and biological responses. A study on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans highlights this interaction (Miyazawa et al., 2009).
Toxicological Studies
4. Substance Abuse and Public Health Research on the effects of synthetic cannabinoids, like AMB-FUBINACA, underscores the importance of understanding the toxicological profiles of novel compounds. Such studies are crucial for public health and safety, as illustrated by the analysis of a "zombie" outbreak caused by synthetic cannabinoids (Adams et al., 2017).
5. Metabolism and Drug Interactions The metabolism of drugs and potential interactions with other substances are critical areas of research. Studies on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage provide insights into the excretion kinetics and potential health impacts of these compounds (Schettgen et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-7-3-5(8-9)6(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZMPOKRLBOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylethyl)-2H-1,2,3-triazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)
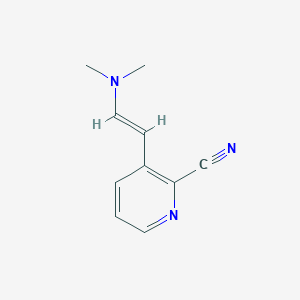
![Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2650539.png)
![methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2650540.png)
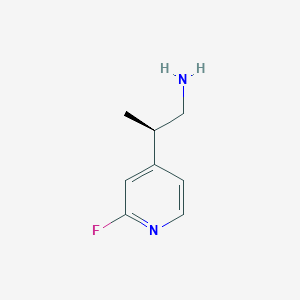

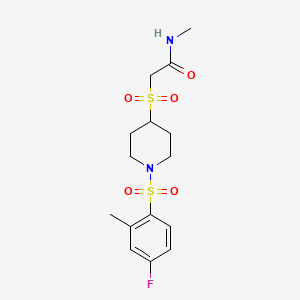

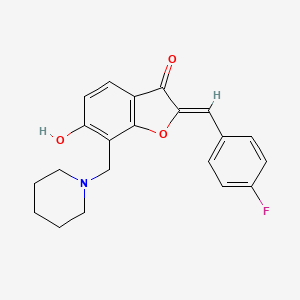
![(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2650552.png)

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)
